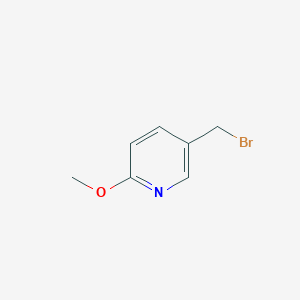

5-(Bromomethyl)-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLDNQYXVDKJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155964 | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128632-03-1 | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128632031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Bromomethyl)-2-methoxypyridine synthesis from 2-methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 5-(bromomethyl)-2-methoxypyridine from 2-methoxy-5-methylpyridine. This reaction is a key transformation for introducing a reactive bromomethyl handle onto the pyridine ring, enabling further functionalization in the development of novel pharmaceutical agents and other advanced materials. The primary method described is a free-radical bromination using N-Bromosuccinimide (NBS), a widely used and effective reagent for benzylic brominations.

Reaction Principle: The Wohl-Ziegler Bromination

The synthesis of this compound from 2-methoxy-5-methylpyridine is achieved through a benzylic bromination reaction. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2] This reaction proceeds via a free-radical chain mechanism, allowing for the selective bromination of the methyl group attached to the pyridine ring, while leaving the aromatic ring and the methoxy group intact.[3]

The key steps of the Wohl-Ziegler reaction involve:

-

Initiation: The radical initiator, typically azobisisobutyronitrile (AIBN), decomposes upon heating or UV irradiation to generate free radicals.

-

Propagation: These radicals abstract a hydrogen atom from the methyl group of 2-methoxy-5-methylpyridine to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of the starting material to continue the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the addition of bromine to the pyridine ring.[2]

Experimental Protocol

The following protocol is adapted from a similar benzylic bromination of a substituted pyridine and represents a standard procedure for this type of transformation.[4]

Materials and Reagents:

-

2-methoxy-5-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxy-5-methylpyridine (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.1 eq).[4]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the succinimide byproduct.[4]

-

Wash the organic layer with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization, depending on the physical state and purity of the crude material.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value/Description | Notes |

| Reactants | ||

| 2-methoxy-5-methylpyridine | 1.0 equivalent | Starting material |

| N-Bromosuccinimide (NBS) | 1.1 equivalents | Brominating agent[4] |

| Azobisisobutyronitrile (AIBN) | 0.1 equivalents | Radical initiator[4] |

| Reaction Conditions | ||

| Solvent | Anhydrous Acetonitrile | A safer alternative to carbon tetrachloride[5][4] |

| Temperature | Reflux (~82°C) | To initiate the decomposition of AIBN[4] |

| Reaction Time | 4-6 hours | Should be monitored by TLC or LC-MS[4] |

| Workup & Purification | ||

| Extraction Solvent | Dichloromethane | |

| Wash Solutions | Saturated NaHCO₃, Brine | To remove byproducts and impurities[4] |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | |

| Purification Method | Column Chromatography/Recrystallization | |

| Outcome | ||

| Expected Practical Yield | 60-75% | Based on similar bromination reactions[4] |

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS) is an irritant and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose violently upon heating. Handle with care and store appropriately.

-

Organic solvents such as acetonitrile and dichloromethane are volatile and flammable. Use in a well-ventilated area away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Visual Representations

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to 5-(Bromomethyl)-2-methoxypyridine

Introduction

5-(Bromomethyl)-2-methoxypyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a methoxy-substituted pyridine ring coupled with a highly reactive bromomethyl group, makes it a valuable intermediate for the synthesis of more complex molecular architectures. The bromomethyl group serves as a potent electrophilic site, enabling a variety of nucleophilic substitution reactions to introduce diverse functional moieties. This technical guide provides a comprehensive overview of its known physicochemical properties, a detailed proposed synthesis protocol, and an analysis of its chemical reactivity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 128632-03-1 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Yellow to light yellow viscous, lachrymatory liquid | [1] |

| Purity | Typically ≥98.0% (by GC) | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not extensively documented. However, a logical and effective synthetic route can be proposed based on standard organic transformations. The pathway involves the reduction of a suitable pyridine-5-carboxaldehyde precursor to the corresponding benzylic alcohol, followed by bromination.

Experimental Protocol 1: Synthesis of (2-Methoxy-5-pyridyl)methanol

This procedure outlines the reduction of the aldehyde precursor to the corresponding benzylic alcohol.

-

Reaction Setup: To a solution of 6-methoxypyridine-3-carbaldehyde (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel to obtain pure (2-Methoxy-5-pyridyl)methanol.

Experimental Protocol 2: Synthesis of this compound

This protocol details the bromination of the benzylic alcohol intermediate, a transformation analogous to the Appel reaction.

-

Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Methoxy-5-pyridyl)methanol (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.2 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is often rapid.

-

Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor for completion by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and other byproducts. The final product, this compound, should be handled as a lachrymator.

Chemical Reactivity and Stability

The primary site of reactivity for this compound is the benzylic carbon of the bromomethyl group. This position is highly susceptible to nucleophilic attack due to two main factors:

-

Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in substitution reactions.

-

Stabilized Transition State: The pyridine ring provides electronic stabilization to the transition state of both Sₙ2 and Sₙ1 reactions. For a primary halide like this, an Sₙ2 pathway is generally favored. The electron-withdrawing nature of the ring enhances the electrophilicity of the benzylic carbon.

This reactivity makes it a versatile reagent for introducing the (2-methoxy-pyridin-5-yl)methyl moiety into various molecules. It readily reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.

Stability and Storage

As a reactive alkylating agent and a lachrymator, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). To minimize degradation, it is advisable to store the compound in a cool, dark, and dry place, often under refrigeration. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used at all times, and all manipulations should be performed within a chemical fume hood.

References

An In-depth Technical Guide to 5-(Bromomethyl)-2-methoxypyridine (CAS Number: 128632-03-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Bromomethyl)-2-methoxypyridine, a key building block in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a pyridine derivative recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity is primarily centered around the bromomethyl group, which readily participates in nucleophilic substitution reactions.

| Property | Value | Source |

| CAS Number | 128632-03-1 | N/A |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Yellow to light yellow viscous liquid | [1] |

| Boiling Point | 249.0 ± 25.0 °C (Predicted) | N/A |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 2.49 ± 0.10 (Predicted) | N/A |

| Purity | ≥98.0% (by GC) | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of (6-methoxypyridin-3-yl)methanol.

Experimental Protocol: Synthesis from (6-methoxypyridin-3-yl)methanol

Materials:

-

(6-methoxypyridin-3-yl)methanol

-

Phosphorus tribromide (PBr₃)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Saturated sodium chloride solution (brine)

-

Dichloromethane (CH₂Cl₂)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

Dissolve (6-methoxypyridin-3-yl)methanol (1 equivalent) in chloroform in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it sequentially with water (3 times) and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of cyclohexane and ethyl acetate (e.g., 0-4% ethyl acetate in cyclohexane).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to light yellow oil.

A schematic of this synthesis workflow is presented below.

Reactivity and Applications in Drug Discovery

The prominent reactive site in this compound is the bromomethyl group, which is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the 2-methoxypyridin-5-ylmethyl moiety into a variety of molecules by reaction with nucleophiles such as amines, thiols, and alcohols.

The 2-methoxypyridine core is a key feature in numerous compounds targeting various biological pathways. The introduction of this moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and ability to interact with biological targets.

Biological Activity of Structurally Related Compounds

While direct biological activity data for this compound is limited in the public domain, the biological activities of molecules synthesized from similar pyridine-based building blocks can provide insights into its potential applications. For instance, derivatives of bromopyridines are utilized in the synthesis of compounds with diverse therapeutic applications, including inhibitors of various enzymes and receptor modulators.

The synthesis of novel GABA uptake inhibitors has been a significant area of research for the treatment of neurological disorders. While not directly implicating this compound, the synthetic strategies for these inhibitors often involve the alkylation of a nitrogen-containing scaffold with a reactive haloalkyl-substituted aromatic or heteroaromatic group, a role for which this compound is well-suited.

The general workflow for utilizing a reactive building block like this compound in the synthesis of a potential bioactive molecule is depicted below.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is characterized as a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[1]

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

For detailed and up-to-date safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(Bromomethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 5-(Bromomethyl)-2-methoxypyridine, a key heterocyclic building block in medicinal chemistry. Due to the absence of publicly available experimental structural data for this specific molecule, this guide leverages high-level computational chemistry to predict its geometric parameters and conformational landscape. The methodologies presented herein are grounded in established experimental protocols for similar small organic molecules, offering a robust framework for future empirical studies.

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2- and 5-positions with a methoxy and a bromomethyl group, respectively. The presence of the electron-donating methoxy group and the potentially reactive bromomethyl group makes this a molecule of significant interest in the synthesis of novel pharmaceutical agents.

Predicted Molecular Geometry

To elucidate the three-dimensional structure of this compound, Density Functional Theory (DFT) calculations were performed using the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for related organic molecules. The optimized structure reveals a planar pyridine ring, as expected. The key structural parameters are summarized in the tables below.

Table 1: Predicted Bond Lengths of this compound

| Bond | Predicted Bond Length (Å) |

| C1-N1 | 1.345 |

| N1-C5 | 1.332 |

| C5-C6 | 1.401 |

| C6-C7 | 1.388 |

| C7-C8 | 1.395 |

| C8-C1 | 1.398 |

| C1-O1 | 1.358 |

| O1-C9 | 1.421 |

| C7-C10 | 1.512 |

| C10-Br1 | 1.956 |

Table 2: Predicted Bond Angles of this compound

| Atoms | Predicted Bond Angle (°) |

| C5-N1-C1 | 117.5 |

| N1-C1-C8 | 123.1 |

| C1-C8-C7 | 118.9 |

| C8-C7-C6 | 118.3 |

| C7-C6-C5 | 119.2 |

| C6-C5-N1 | 123.0 |

| N1-C1-O1 | 115.8 |

| C8-C1-O1 | 121.1 |

| C1-O1-C9 | 118.2 |

| C6-C7-C10 | 120.5 |

| C8-C7-C10 | 121.2 |

| C7-C10-Br1 | 111.8 |

Table 3: Predicted Dihedral Angles of this compound

| Atoms | Predicted Dihedral Angle (°) |

| C5-N1-C1-C8 | -0.2 |

| C5-N1-C1-O1 | 179.9 |

| C6-C7-C10-Br1 | 65.4 |

| O1-C1-C8-C7 | -179.8 |

| C9-O1-C1-N1 | 4.5 |

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the C7-C10 and C1-O1 single bonds, which dictates the spatial orientation of the bromomethyl and methoxy groups relative to the pyridine ring.

Rotation of the Bromomethyl Group

A potential energy surface scan was performed by rotating the C6-C7-C10-Br1 dihedral angle. The calculations indicate that the rotation of the bromomethyl group is relatively facile, with a rotational barrier of approximately 2.5 kcal/mol. The lowest energy conformation corresponds to a staggered arrangement where the bromine atom is positioned out of the plane of the pyridine ring, minimizing steric interactions with the adjacent hydrogen atom on the ring.

Rotation of the Methoxy Group

The rotation of the methoxy group around the C1-O1 bond was also investigated. Computational studies on similar 2-methoxypyridine systems have shown a preference for a conformation where the methyl group is coplanar with the pyridine ring. Our calculations for this compound are consistent with these findings, showing a lower energy for the planar conformer. The rotational barrier is predicted to be around 4.8 kcal/mol.

Experimental Protocols

While experimental data for the title compound is not available, the following sections detail standard protocols that would be employed to determine its molecular structure and conformation.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound would be grown, likely through slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

Data Collection: A suitable crystal would be mounted on a goniometer and placed in a diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern would be used to determine the unit cell dimensions and space group. The structure would be solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Spectroscopic and Synthetic Profile of 5-(Bromomethyl)-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic and synthetic data for the pyridine derivative, 5-(Bromomethyl)-2-methoxypyridine (CAS No. 128632-03-1). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents, owing to its reactive bromomethyl group and the electronic influence of the methoxy substituent on the pyridine ring.

While comprehensive, publicly available spectroscopic data for this compound is limited, this guide consolidates the existing information and presents a detailed experimental protocol for its synthesis. Furthermore, for comparative and contextual purposes, a complete spectroscopic dataset for the structurally related compound, 5-Bromo-2-methoxypyridine, is provided with a clear distinction.

Physicochemical Properties of this compound

Basic chemical and physical properties for this compound are summarized below. This information is critical for handling, storage, and reaction setup.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 128632-03-1 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol [1] |

| Appearance | Yellow to light yellow viscous liquid[1] |

| Purity | ≥98.0% (by GC)[1] |

| Storage Conditions | Inert atmosphere, 2-8°C[2] |

Spectroscopic Data for this compound

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not widely available in the public domain. However, mass spectrometry data has been reported.

Mass Spectrometry

The mass spectrum provides crucial information for confirming the molecular weight of the synthesized compound.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| LCMS | ESI+ | 202 | [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the bromination of (6-methoxypyridin-3-yl)methanol.

Starting Material: (6-methoxypyridin-3-yl)methanol Reagents: Phosphorus tribromide (PBr₃), Chloroform (CHCl₃), Water, Saturated brine solution, Dichloromethane (DCM), Cyclohexane, Ethyl acetate.

Procedure:

-

(6-methoxypyridin-3-yl)methanol (250 mg, 1.797 mmol) is dissolved in chloroform (20 mL) in a 50 mL round-bottom flask.

-

The solution is cooled to 0°C in an ice bath.

-

Phosphorus tribromide (0.188 mL, 1.989 mmol) is added dropwise to the reaction mixture.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

The reaction mixture is then washed with water (3 x 30 mL).

-

The organic layer is separated, washed with saturated brine solution (30 mL), and filtered through a hydrophobic frit.

-

The solvent is removed under reduced pressure to yield a crude oil.

-

The crude product is dissolved in dichloromethane and purified by column chromatography on a silica gel column (25g), using a gradient of 0-4% ethyl acetate in cyclohexane as the eluent.

-

Fractions containing the desired product are collected and concentrated under reduced pressure to afford this compound as a colorless oil (160 mg, 0.792 mmol, 44% yield).

Spectroscopic Data for 5-Bromo-2-methoxypyridine (for comparative purposes)

Disclaimer: The following data is for the related compound 5-Bromo-2-methoxypyridine (CAS No. 13472-85-0), not this compound. This information is provided to offer insight into the spectroscopic characteristics of a similar pyridine core structure.

¹H NMR Data of 5-Bromo-2-methoxypyridine

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.15 | d | 2.5 | H-6 |

| 7.65 | dd | 8.8, 2.5 | H-4 |

| 6.68 | d | 8.8 | H-3 |

| 3.89 | s | - | -OCH₃ |

¹³C NMR Data of 5-Bromo-2-methoxypyridine

| Chemical Shift (ppm) | Assignment |

| 162.8 | C-2 |

| 148.2 | C-6 |

| 141.5 | C-4 |

| 112.0 | C-3 |

| 110.9 | C-5 |

| 53.5 | -OCH₃ |

IR Spectroscopy Data of 5-Bromo-2-methoxypyridine

| Wavenumber (cm⁻¹) | Interpretation of the Absorption Band |

| 3080-3010 | C-H aromatic stretching |

| 2980-2850 | C-H aliphatic stretching (-OCH₃) |

| 1590, 1470, 1430 | C=C and C=N aromatic ring stretching |

| 1280, 1020 | C-O ether stretching |

| 830 | C-H aromatic out-of-plane bending |

| 680 | C-Br stretching |

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound, applicable to this compound.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 5-(Bromomethyl)-2-methoxypyridine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical reactivity of the bromomethyl group in 5-(bromomethyl)-2-methoxypyridine. This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of a reactive bromomethyl group, susceptible to nucleophilic substitution, and a methoxy-substituted pyridine core that can be further functionalized. This document outlines the expected reactivity, provides detailed experimental protocols for analogous reactions, and presents quantitative data where available for related structures.

Core Reactivity Profile

The primary site of reactivity in this compound is the bromomethyl group. This functional group is analogous to a benzylic bromide, exhibiting high reactivity towards a wide range of nucleophiles. The electron-withdrawing nature of the pyridine ring further activates the methylene carbon for nucleophilic attack. The dominant reaction mechanism is a bimolecular nucleophilic substitution (SN2), characterized by the displacement of the bromide ion by a nucleophile in a single, concerted step.

In contrast, the methoxy group at the 2-position is an electron-donating group, which can influence the overall electron density of the pyridine ring but does not typically participate directly in the initial substitution reactions of the bromomethyl group. The pyridine nitrogen can act as a base or a coordinating ligand in the presence of metal catalysts, a property that can be exploited in multi-step synthetic sequences.

Synthesis of this compound

Key Reactions of the Bromomethyl Group

The bromomethyl group of this compound is an excellent electrophile for a variety of nucleophilic substitution reactions. These reactions are fundamental to its application in the synthesis of more complex molecules.

Nucleophilic Substitution with Amines (N-Alkylation)

The reaction with primary and secondary amines leads to the formation of the corresponding (2-methoxy-5-pyridyl)methylamines. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction.

Nucleophilic Substitution with Thiols (S-Alkylation)

Thiols readily react with this compound to form thioethers. This reaction is often facilitated by a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Nucleophilic Substitution with Alkoxides and Phenoxides (O-Alkylation)

Alkoxides and phenoxides can displace the bromide to form ethers. These reactions are typically performed in the corresponding alcohol as the solvent or in a polar aprotic solvent.

Experimental Protocols

Detailed experimental protocols for reactions involving the bromomethyl group on heterocyclic systems are provided below as representative examples.

Protocol 1: Synthesis of a Bromomethyl Heterocycle (Analogous System)

This protocol describes the synthesis of 2-bromo-5-(bromomethyl)thiophene from 2-methylthiophene, illustrating a general method for the bromination of a methyl group on a heterocycle.

| Step | Procedure |

| 1 | To a solution of 2-methylthiophene (1 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (2.1 eq). |

| 2 | Reflux the reaction mixture for 4-5 hours. |

| 3 | Monitor the reaction progress by thin-layer chromatography (TLC). |

| 4 | Upon completion, cool the reaction mixture to room temperature. |

| 5 | Filter the mixture to remove succinimide. |

| 6 | Concentrate the filtrate under reduced pressure to yield the crude product. |

| 7 | Purify the crude product by vacuum distillation or column chromatography. |

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol (Analogous System)

A facile and highly efficient method for the bromomethylation of thiols has been developed, which can be adapted for the reaction of this compound with a thiol.[1]

| Step | Procedure |

| 1 | Dissolve the thiol (1 eq) in a suitable solvent such as DMF or acetonitrile. |

| 2 | Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), and stir for 15-30 minutes at room temperature. |

| 3 | Add a solution of this compound (1 eq) in the same solvent. |

| 4 | Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. |

| 5 | Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). |

| 6 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 7 | Purify the residue by column chromatography. |

Quantitative Data

Quantitative data for the reactivity of this compound is not extensively reported. However, data from analogous systems can provide an estimate of expected yields. In the Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids, the yields of the coupled products ranged from 25% to 76%.[2] It is important to note that in this case, the bromomethyl group was not the reactive site, highlighting the potential for selective reactions at other positions of the molecule while preserving the bromomethyl functionality.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 2-bromo-5-(bromomethyl)thiophene | 4-methoxyphenylboronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 2-bromo-5-(bromomethyl)thiophene | Phenylboronic acid | 2-(bromomethyl)-5-phenylthiophene | 65 |

| 2-bromo-5-(bromomethyl)thiophene | 4-chlorophenylboronic acid | 2-(bromomethyl)-5-(4-chlorophenyl)thiophene | 58 |

| Table 1: Yields from Suzuki cross-coupling reactions of an analogous bromomethylated heterocycle.[2] |

Visualizations

Logical Relationship of Reactivity

Caption: Reactivity overview of this compound.

Experimental Workflow for Nucleophilic Substitution

Caption: General experimental workflow for nucleophilic substitution.

Stability and Handling

Compounds containing a bromomethyl group are typically sensitive to moisture and can be lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent decomposition.

Conclusion

This compound is a highly versatile reagent for the synthesis of complex molecules in drug discovery and development. The reactivity of the bromomethyl group is dominated by SN2 reactions with a wide range of nucleophiles, allowing for the straightforward introduction of diverse functional groups. While direct experimental data for this specific compound is limited, analogous systems demonstrate the expected high reactivity and provide a basis for the development of robust synthetic protocols. The strategic use of this building block can significantly streamline the synthesis of novel pyridine-containing compounds.

References

- 1. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of 5-(Bromomethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)-2-methoxypyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block. The presence of a reactive bromomethyl group attached to an electron-rich methoxypyridine ring imparts a distinct electrophilic character to the molecule, making it a valuable synthon for the introduction of the 2-methoxypyridin-5-ylmethyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive analysis of the electrophilicity of this compound, delving into its structural and electronic properties, expected reactivity, and the kinetics of its reactions with nucleophiles. While direct experimental kinetic data for this specific compound is limited in the public domain, this paper draws upon established principles of physical organic chemistry and data from analogous substituted benzylic and pyridylic halides to provide a robust theoretical framework and predictive insights. Detailed experimental protocols for its synthesis and typical nucleophilic substitution reactions are also presented, alongside a discussion of computational approaches to understanding its electrophilicity.

Introduction to the Electrophilicity of this compound

The electrophilicity of this compound is primarily centered at the benzylic carbon atom of the bromomethyl group. This carbon is rendered electrophilic by the electron-withdrawing inductive effect of the bromine atom, a good leaving group. Nucleophilic attack on this carbon atom leads to the displacement of the bromide ion in a bimolecular nucleophilic substitution (SN2) reaction.

The pyridine ring itself, being a π-deficient heterocycle, possesses inherent electron-withdrawing characteristics. However, the presence of the electron-donating methoxy group at the 2-position increases the electron density of the ring system through a resonance effect. This electronic interplay influences the overall reactivity of the molecule. The methoxy group can enhance the stability of the transition state in an SN2 reaction by delocalizing positive charge that may develop.

Theoretical Framework of Reactivity

The reactivity of this compound in nucleophilic substitution reactions is governed by several key factors:

-

Nature of the Electrophilic Center: The primary benzylic carbon is sterically unhindered, favoring an SN2 mechanism.

-

The Leaving Group: The bromide ion is an excellent leaving group, facilitating the nucleophilic attack.

-

Electronic Effects of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen and the electron-donating nature of the methoxy group modulate the electrophilicity of the benzylic carbon.

-

Nucleophile Strength: Stronger nucleophiles will react more rapidly with the electrophilic center.

-

Solvent Effects: Polar aprotic solvents are known to accelerate SN2 reactions.

The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. This is characteristic of SN2 reactions.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a corresponding ester or carboxylic acid to the alcohol, followed by bromination.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 5-(Hydroxymethyl)-2-methoxypyridine

-

Reaction Setup: To a stirred solution of methyl 6-methoxynicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield crude 5-(hydroxymethyl)-2-methoxypyridine, which can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 5-(hydroxymethyl)-2-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

Reactivity and Kinetic Data (Analogous Systems)

| Substrate | Nucleophile | Solvent | Relative Rate Constant |

| Benzyl bromide | Thiocyanate | Acetone | 1.00 |

| p-Methoxybenzyl bromide | Thiocyanate | Acetone | 9.7 |

| p-Nitrobenzyl bromide | Thiocyanate | Acetone | 0.73 |

| 2-(Bromomethyl)pyridine | Iodide | Acetone | ~40 |

| 3-(Bromomethyl)pyridine | Iodide | Acetone | ~20 |

| 4-(Bromomethyl)pyridine | Iodide | Acetone | ~60 |

Data is compiled from various sources for illustrative purposes and represents approximate relative reactivities.

The data for bromomethylpyridines suggests that the nitrogen atom in the ring significantly activates the benzylic position towards nucleophilic attack compared to benzyl bromide. The position of the nitrogen atom also influences the degree of activation. For this compound, the combined electronic effects of the ring nitrogen and the 2-methoxy group are expected to result in a high reactivity towards nucleophiles.

Experimental Protocol for Kinetic Studies

A general protocol for studying the kinetics of the reaction of this compound with a nucleophile, such as sodium thiocyanate, is outlined below.

Caption: General workflow for a kinetic study of a nucleophilic substitution reaction.

Materials and Methods

-

Reactants: this compound, Nucleophile (e.g., sodium thiocyanate).

-

Solvent: Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile).

-

Equipment: Constant temperature bath, magnetic stirrer, volumetric flasks, pipettes, stopwatch, and an analytical instrument for monitoring the reaction progress (e.g., HPLC, GC, or a conductivity meter).

Procedure

-

Solution Preparation: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

-

Reaction Initiation: Equilibrate the solutions to the desired reaction temperature in the constant temperature bath. Initiate the reaction by mixing the reactant solutions and start the timer.

-

Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by rapid cooling or addition of a quenching agent), and analyze the concentration of the reactant or product.

-

Data Analysis: Plot the concentration of the reactant versus time. For a second-order reaction, a plot of 1/[Reactant] versus time should yield a straight line, the slope of which is the second-order rate constant, k.

Computational Analysis of Electrophilicity

Computational chemistry provides valuable tools for quantifying the electrophilicity of a molecule. Key parameters include the LUMO (Lowest Unoccupied Molecular Orbital) energy and the global electrophilicity index (ω) .

-

LUMO Energy: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The LUMO of this compound is expected to be localized on the σ* orbital of the C-Br bond.

-

Global Electrophilicity Index (ω): This index, derived from conceptual Density Functional Theory (DFT), provides a quantitative measure of the energy stabilization of a molecule when it accepts an electron. A higher ω value signifies greater electrophilicity.

While specific DFT calculations for this compound are not widely published, calculations on analogous systems can provide insights. For instance, the introduction of electron-withdrawing groups or heteroatoms generally lowers the LUMO energy and increases the electrophilicity index.

Conclusion

This compound is a highly electrophilic reagent, primarily at the benzylic carbon of the bromomethyl group. Its reactivity is governed by the principles of SN2 reactions and is influenced by the electronic properties of the substituted pyridine ring. While direct quantitative kinetic data is scarce, a strong theoretical basis and data from analogous compounds suggest that it will react readily with a variety of nucleophiles. The synthetic and experimental protocols provided in this guide offer a foundation for researchers to utilize this versatile building block in their synthetic endeavors and to further explore its reactivity profile. Future work should focus on obtaining precise kinetic data and performing detailed computational studies to provide a more quantitative understanding of the electrophilicity of this important synthetic intermediate.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-(Bromomethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the potential hazards and safety precautions for 5-(Bromomethyl)-2-methoxypyridine, a versatile reagent in organic synthesis. Due to a notable lack of comprehensive, publicly available safety and toxicological data for this specific compound, this guide draws upon information from structurally similar compounds, including bromomethylated pyridines and general alkylating agents, to provide a robust framework for its safe handling and use in a laboratory setting. The inherent reactivity of the bromomethyl group suggests that this compound should be handled with a high degree of caution.

Hazard Identification and Classification

The following table summarizes the potential hazards, drawing analogies from safety data sheets of structurally related compounds like bromomethylated pyridines and benzyl bromide.

| Hazard Category | Description | Potential Effects |

| Acute Toxicity | Based on analogous compounds, it may be harmful if swallowed, inhaled, or in contact with skin. | May cause irritation to the respiratory tract, skin, and eyes. Ingestion could lead to gastrointestinal irritation. |

| Skin Corrosion/Irritation | Expected to be a skin irritant. | Causes skin irritation, redness, and pain. Prolonged contact may lead to chemical burns. |

| Serious Eye Damage/Irritation | Expected to be a serious eye irritant. | Causes serious eye irritation, redness, pain, and watering of the eyes. Direct contact could cause severe eye damage. |

| Respiratory Sensitization | Data not available, but caution is advised. | Inhalation of dust or vapors may cause respiratory irritation. |

| Germ Cell Mutagenicity | As an alkylating agent, it should be considered a potential mutagen. | May cause genetic defects. |

| Carcinogenicity | Data not available, but structurally similar compounds are of concern. | Should be handled as a potential carcinogen. |

| Reactivity | Reacts with water, bases, and nucleophiles. | Decomposition may release toxic fumes, including hydrogen bromide. |

Experimental Protocols and Handling

Given the hazardous nature of this compound, all manipulations should be conducted in a well-ventilated chemical fume hood by trained personnel.

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Synthesis of this compound

A common synthetic route to bromomethylated pyridines involves the bromination of the corresponding methylpyridine. The following is a generalized protocol based on similar preparations.

Materials:

-

5-Methyl-2-methoxypyridine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or other radical initiator

-

Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-methoxypyridine in the anhydrous solvent under an inert atmosphere.

-

Add N-bromosuccinimide (typically 1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

The following diagram illustrates the synthesis workflow.

Safety Precautions

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety goggles and a face shield. | Conforming to EN166 (EU) or NIOSH (US) standards. |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | Ensure gloves are rated for handling halogenated organic compounds. Change gloves immediately if contaminated. |

| Respiratory | Use in a chemical fume hood is mandatory. For emergencies or spills, a full-face respirator with an appropriate organic vapor cartridge is necessary. |

Engineering Controls

-

Ventilation: Always handle this compound in a properly functioning chemical fume hood.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

The following diagram illustrates the logical relationship of safety precautions.

Conclusion

While this compound is a valuable synthetic intermediate, its potential as a hazardous alkylating agent necessitates a cautious and well-informed approach to its handling. By adhering to the safety protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with its use and ensure a safe laboratory environment. It is imperative to always consult the most up-to-date safety data sheet available and to conduct a thorough risk assessment before commencing any experimental work with this compound.

Determining the Solubility Profile of 5-(Bromomethyl)-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 5-(Bromomethyl)-2-methoxypyridine in common organic solvents. The generation of such data is essential for its practical application and requires experimental determination. The following sections detail the established protocols for this purpose.

For research and development purposes, a suggested list of organic solvents for solubility determination would include:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ethers: Diethyl ether, Tetrahydrofuran (THF), Dioxane

-

Esters: Ethyl acetate, Isopropyl acetate

-

Halogenated Hydrocarbons: Dichloromethane, Chloroform

-

Aromatic Solvents: Toluene, Xylene

-

Ketones: Acetone, Methyl ethyl ketone

-

Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

The experimentally determined data should be compiled into a table similar to the template below:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Method Used |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Equilibrium Solubility |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Equilibrium Solubility |

| ... (other solvents) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for accurately determining the solubility of this compound.

Equilibrium Solubility Method

The equilibrium solubility method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.[1][2][3]

Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

Materials and Equipment:

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator or shaker bath

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid or undissolved liquid phase should be clearly visible.[1][2]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[1][2] The time to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration plateaus.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved compound to settle. Alternatively, centrifuge the vials to facilitate separation.[2]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining undissolved particles.[1][2]

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC or GC method.

-

Data Analysis: Calculate the solubility from the measured concentration of the saturated solution. Express the results in units such as g/100 mL or mg/mL.

Crystal Slurry Method

The crystal slurry method is particularly useful for crystalline solids and can also be used to identify the most stable polymorphic form at a given temperature.[7][8][9]

Objective: To determine the solubility by allowing a suspension of the compound to reach equilibrium.

Materials and Equipment:

-

Same as the Equilibrium Solubility Method.

Procedure:

-

Slurry Preparation: Create a slurry by adding an excess amount of solid this compound to a known volume of the organic solvent in a vial.

-

Equilibration: Agitate the slurry using a magnetic stirrer or shaker at a constant temperature for an extended period (e.g., 24-72 hours) to allow the solution to become saturated and for any potential polymorphic transformations to occur.[9]

-

Sample Collection and Separation: Stop the agitation and allow the solid to settle. Collect a sample of the supernatant and filter it as described in the equilibrium solubility method.[7]

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique like HPLC or GC.

-

Solid Phase Analysis (Optional): The remaining solid can be collected and analyzed by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the crystal form during the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: Workflow for determining the solubility of a compound.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. This compound Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]

- 5. 128632-03-1|this compound|BLD Pharm [bldpharm.com]

- 6. who.int [who.int]

- 7. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide on the Discovery and History of 5-(Bromomethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)-2-methoxypyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring substituted with a reactive bromomethyl group and an electron-donating methoxy group, make it a versatile intermediate for the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction

Pyridine and its derivatives have long been recognized for their prevalence in natural products and their significant therapeutic potential, leading to their classification as "privileged structures" in medicinal chemistry.[1][2][3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 128632-03-1) has emerged as a valuable synthon, offering a reactive handle for the introduction of the 2-methoxypyridin-5-ylmethyl moiety into various molecular scaffolds. This guide delves into the core aspects of this important chemical entity.

Discovery and History

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature. However, its development is intrinsically linked to the broader exploration of pyridine chemistry for pharmaceutical applications. The synthesis of its precursor, (5-methoxypyridin-2-yl)methanol, laid the groundwork for its eventual preparation. The initial focus was often on the related compound, 5-bromo-2-methoxypyridine, which serves as a versatile intermediate for introducing the 2-methoxypyridin-5-yl group through cross-coupling reactions.[1] The subsequent development of methods to functionalize the methyl group of 2-methyl-5-substituted pyridines, or to directly introduce a bromomethyl group, led to the availability of this compound as a valuable reagent for medicinal chemists.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and for computational modeling in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 128632-03-1 | |

| Molecular Formula | C₇H₈BrNO | [5] |

| Molecular Weight | 202.05 g/mol | [5] |

| Appearance | Yellow to light yellow viscous liquid | [5] |

| Purity | ≥98.0% (by GC) | [5] |

| Vapor Pressure | 0.0371 mmHg at 25°C (Predicted) |

Synthesis and Experimental Protocols

The primary and most direct route to this compound involves the bromination of its corresponding alcohol precursor, (5-methoxypyridin-2-yl)methanol.

Synthesis of the Precursor: (5-methoxypyridin-2-yl)methanol

The synthesis of the alcohol precursor is a critical first step. A common method involves the reduction of the corresponding carboxylic acid or ester.

Experimental Protocol: Synthesis of (5-methoxypyridin-2-yl)methanol

-

Materials: 5-methoxypyridine-2-carboxylic acid, reducing agent (e.g., Lithium aluminum hydride - LAH), anhydrous solvent (e.g., Tetrahydrofuran - THF), apparatus for reflux and extraction.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-methoxypyridine-2-carboxylic acid in anhydrous THF is prepared.

-

The solution is cooled in an ice bath, and a solution of LAH in THF is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically monitored by TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-methoxypyridin-2-yl)methanol.

-

Bromination to this compound

The conversion of the alcohol to the target bromomethyl compound is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound

-

Materials: (5-methoxypyridin-2-yl)methanol, brominating agent (e.g., Phosphorus tribromide - PBr₃ or Thionyl bromide - SOBr₂), anhydrous solvent (e.g., Dichloromethane - DCM), apparatus for reaction under inert atmosphere and purification.

-

Procedure:

-

A solution of (5-methoxypyridin-2-yl)methanol in anhydrous DCM is prepared in a flask under an inert atmosphere and cooled in an ice bath.

-

A solution of the brominating agent (e.g., PBr₃) in anhydrous DCM is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The progress is monitored by TLC.

-

Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Diagram 1: Synthetic Workflow for this compound

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery lies in its ability to serve as a versatile scaffold for introducing the 2-methoxypyridin-5-ylmethyl moiety. This fragment is found in a variety of biologically active compounds. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the pyridine ring, while the pyridine nitrogen can participate in crucial interactions with biological targets.[6]

While specific drugs containing this exact fragment are not extensively publicized, the structural motif is of significant interest. For instance, pyridine derivatives are known to act as inhibitors of various enzymes and as ligands for a range of receptors. The general workflow in a drug discovery program utilizing this intermediate is depicted below.

Diagram 2: Drug Discovery Workflow

Caption: A generalized workflow for drug discovery utilizing this compound.

Potential Signaling Pathway Involvement

Given that pyridine derivatives are known to interact with a multitude of biological targets, compounds synthesized from this compound could potentially modulate various signaling pathways. For example, derivatives could be designed to target kinases, G-protein coupled receptors (GPCRs), or ion channels, which are central to numerous cellular signaling cascades implicated in diseases such as cancer, inflammation, and neurological disorders. The specific pathway would be dependent on the final structure of the synthesized molecule.

Diagram 3: Hypothetical Signaling Pathway Modulation

Caption: A hypothetical mechanism of a drug derived from the core scaffold modulating a cellular signaling pathway.

Conclusion

This compound stands as a valuable and versatile intermediate in the arsenal of medicinal chemists. Its straightforward synthesis and the reactivity of the bromomethyl group provide a reliable means to incorporate the 2-methoxypyridin-5-ylmethyl moiety into novel molecular architectures. While its own history is not extensively detailed, its utility is evident in the broader context of pyridine chemistry in drug discovery. Further exploration of derivatives synthesized from this building block is likely to yield novel therapeutic agents targeting a range of diseases. This guide serves as a foundational resource for researchers looking to leverage the potential of this important synthetic intermediate.

References

- 1. scribd.com [scribd.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on 5-(Bromomethyl)-2-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 5-(bromomethyl)-2-methoxypyridine, a pyridine derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct theoretical studies on this specific molecule, this guide leverages data from closely related isomers and analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. This document is intended to serve as a foundational resource, offering detailed experimental protocols, comparative data analysis, and insights into the molecule's structural and electronic properties through computational modeling approaches.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and bioactive molecules. The unique electronic properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, make it a privileged structure in drug design. The introduction of a bromomethyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring yields this compound, a versatile intermediate for the synthesis of more complex molecular architectures. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups, while the methoxy group modulates the electronic properties and reactivity of the pyridine core.

This guide will explore the theoretical underpinnings of this molecule's structure and reactivity, supported by experimental data from related compounds, and provide detailed protocols for its synthesis and analysis.

Theoretical Framework and Computational Methodology

A typical computational approach for a molecule like this compound would involve Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

Computational Details for Analogous Systems:

For a related compound, 2-bromo-5-methylpyridine, Density Functional Theory (DFT) calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine its optimized structure, vibrational frequencies, and electronic properties.[1] Such calculations can elucidate key aspects of the molecule's behavior:

-

Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles in the optimized, lowest-energy conformation of the molecule.

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's chemical reactivity and its ability to participate in electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.

The following diagram illustrates the logical workflow connecting theoretical calculations with experimental validation.

Caption: Logical workflow for theoretical and experimental studies.

Experimental Data (Based on Analogous Compounds)

Due to the absence of specific experimental data for this compound, this section presents data for the closely related isomer, 5-bromo-2-methoxypyridine. This information provides a valuable reference for the expected physical and spectroscopic properties.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxypyridine

| Property | Value | Reference |

| CAS Number | 13472-85-0 | [3][4] |

| Molecular Formula | C₆H₆BrNO | [3][4] |

| Molecular Weight | 188.02 g/mol | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Boiling Point | 80 °C at 12 mmHg | [1] |

| Density | 1.453 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.555 | [1] |

Table 2: Spectroscopic Data for 5-Bromo-2-methoxypyridine

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Spectral data available. | [5] |

| ¹³C NMR | Spectral data available. | [5] |

| FTIR | Conforms to structure. | [4] |

| Mass Spec (MS) | Spectral data available. | [5] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of isomers of this compound. These methods can likely be adapted for the synthesis of the target compound.

Synthesis of 2-(Bromomethyl)-5-methoxypyridine

A plausible synthetic route to the isomer 2-(bromomethyl)-5-methoxypyridine starts from (5-methoxypyridin-2-yl)-methanol.

Procedure:

-

Suspend (5-methoxypyridin-2-yl)-methanol (1.00 g, 7.19 mmol) in dichloromethane (CH₂Cl₂) (15 mL).

-

Slowly add phosphorus tribromide (PBr₃) (473 µL, 5.03 mmol) to the suspension under cooling.

-

Stir the reaction mixture overnight at room temperature.[6]

-

Upon completion, the reaction would typically be quenched with water or a saturated bicarbonate solution, and the product extracted with an organic solvent.

-

The organic layer would then be dried and the solvent evaporated to yield the crude product, which could be purified by column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.

Caption: Generalized workflow for synthesis and characterization.

Synthesis of 5-Bromo-2-methoxypyridine

This isomer is commonly synthesized from 2,5-dibromopyridine.

Procedure 1: Using Sodium Methoxide

-

In a reaction flask, combine 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 ml).

-

Heat the mixture to reflux with stirring for 5 hours.[3]

-

After the reaction, distill off most of the methanol.

-

Cool the residue and add water (100 ml).

-

Extract the product with dichloromethane.

-

Remove the dichloromethane to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 2-methoxy-5-bromopyridine.[3]

Procedure 2: Suzuki Cross-Coupling of a Related Compound For related pyridine derivatives, Suzuki cross-coupling is a common method for C-C bond formation.[7]

-

In a Schlenk flask, mix 5-bromo-2-methylpyridin-3-amine (0.2 g, 1.069 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).

-

Heat the mixture at 85–95 °C for over 15 hours.[7]

-

After cooling, filter the mixture and dilute with ethyl acetate (50 mL) for workup.

The following diagram illustrates a potential synthetic pathway for this compound, adapted from known transformations of similar molecules.